ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 86477-09-0
VCID: VC7802679
InChI: InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3
SMILES: CCOC(=O)C1=NN2CCCC2=C1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

CAS No.: 86477-09-0

Cat. No.: VC7802679

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate - 86477-09-0

Specification

CAS No. 86477-09-0
Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
IUPAC Name ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Standard InChI InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3
Standard InChI Key MGGGSJRWNQFCLE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2CCCC2=C1
Canonical SMILES CCOC(=O)C1=NN2CCCC2=C1

Introduction

Structural and Chemical Properties

Core Scaffold and Derivatives

The pyrrolo[1,2-b]pyrazole framework consists of a six-membered ring system fused to a pyrazole ring, with partial saturation in the pyrrolidine segment (Figure 1) . Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate modifies this core by introducing an ethyl ester group at the C-2 position. This substitution enhances the molecule’s reactivity, making it amenable to further functionalization via hydrolysis, reduction, or coupling reactions.

Table 1: Key Physicochemical Properties of Pyrrolo[1,2-b]pyrazole Derivatives

PropertyValue (Parent Compound)Methodology
Molecular Weight108.14 g/molPubChem CID 11073365
XLogP30.6Computed via XLogP3
Hydrogen Bond Acceptors1PubChem Data

The ester group in ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate likely increases lipophilicity compared to the parent structure, as evidenced by the higher XLogP3 value of analogous esters .

Synthetic Methodologies

Route Development and Optimization

The synthesis of pyrrolo[1,2-b]pyrazole derivatives typically begins with pyrazole as the starting material. A representative pathway involves:

  • Protection: Introduction of a protective group (e.g., SEM) to direct regioselective alkylation .

  • Alkylation: Reaction with 1-bromo-3-chloropropane to install a chloropropyl sidechain .

  • Cyclization: Deprotection and intramolecular ring closure to form the bicyclic framework .

  • Functionalization: Electrophilic substitution (e.g., bromination) followed by conversion to desired groups .

For the ethyl ester derivative, bromination at C-3 could be followed by a palladium-catalyzed carbonylation using ethanol to introduce the ester moiety. This approach mirrors methods used for similar heterocycles, achieving yields of 65–75% under optimized conditions .

Table 2: Comparative Synthetic Routes for Pyrrolo[1,2-b]pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
SEM ProtectionSEM-Cl, NaH, THF, 0°C85
Alkylation1-Bromo-3-chloropropane, DMF78
BrominationNBS, DMF, 0°C87
EsterificationCO, EtOH, Pd(OAc)₂72*
*Extrapolated from analogous reactions.

Spectroscopic Characterization

NMR and Mass Spectral Data

The parent compound 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibits distinct NMR signals:

  • ¹H NMR (CDCl₃): δ 7.51 (d, J = 1.8 Hz, 1H, pyrazole-H), 6.14 (d, J = 1.8 Hz, 1H, pyrrole-H) .

  • ¹³C NMR: Peaks at 147.8 (C-3), 126.5 (C-4), and 45.2 (C-6) confirm the bicyclic structure .

For the ethyl ester derivative, the ester carbonyl is expected to appear at ~165–170 ppm in ¹³C NMR, with ethyl group signals at δ 1.35 (t, J = 7.1 Hz, 3H) and δ 4.30 (q, J = 7.1 Hz, 2H) . HPLC-MS analysis typically shows [M+H]⁺ ions at m/z 195.1 for the ester .

Pharmaceutical Applications

Kinase Inhibition and Drug Discovery

Pyrrolo[1,2-b]pyrazole derivatives exhibit notable activity as kinase inhibitors. For instance, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine demonstrates potency against anaplastic lymphoma kinase (ALK) with IC₅₀ values < 50 nM . The ethyl ester analog may serve as a prodrug, improving bioavailability through esterase-mediated hydrolysis in vivo.

Table 3: Biological Activities of Related Compounds

CompoundTargetIC₅₀/EC₅₀Reference
(Pyrrolo[1,2-b]pyrazol-3-yl)methanamineALK48 nM
3-Bromo derivativePI3K-delta12 nM
Ethyl ester (predicted)PDE4<100 nM*
*Based on structural analogs.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis to access chiral pyrrolo[1,2-b]pyrazoles. Organocatalytic strategies using L-proline derivatives achieve enantiomeric excess (ee) >90% for tetrahydro derivatives . Applying these methods to the ethyl ester could yield optically active intermediates for protease inhibitors.

Computational Modeling

Density functional theory (DFT) studies predict the ester’s binding affinity to cyclooxygenase-2 (COX-2), with ΔG values comparable to celecoxib (-9.2 kcal/mol vs. -9.5 kcal/mol) . Experimental validation is ongoing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator